molecular formula C17H23ClN2O4 B2862614 1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide CAS No. 2126161-23-5

1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide

Cat. No. B2862614
CAS RN: 2126161-23-5
M. Wt: 354.83
InChI Key: YIZXMIAZESVXFV-UHFFFAOYSA-N
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Description

1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide, also known as CPB, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. CPB is a benzamide derivative that has been shown to have unique biochemical and physiological effects, making it an interesting target for future research.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has demonstrated the ability to synthesize and characterize novel compounds, leveraging the properties of 1,4-dioxane and related molecules. For instance, the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride leads to ring-opened products bearing chlorine atoms, showcasing the versatility of these compounds in chemical synthesis (Garve, Barkawitz, Jones, & Werz, 2014). Similarly, the synthesis of a range of diamines and their polymerization with different dianhydrides has been explored, resulting in polyimides with significant thermal stability and solubility in organic solvents (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Catalysis and Reagent Development

Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides in dioxane demonstrates the catalytic potential of dioxane in facilitating chemical reactions (Wang & Widenhoefer, 2004). Additionally, the development of diamidocarbenes as versatile and reversible [2+1] cycloaddition reagents offers a new approach to the synthesis of cyclopropanes and epoxides, highlighting the dynamic nature of these reactions (Moerdyk & Bielawski, 2012).

Environmental Remediation and Degradation

Studies on the microbially driven Fenton reaction for the degradation of 1,4-dioxane illustrate innovative approaches to environmental remediation. This process enables the complete degradation of 1,4-dioxane without the need for exogenous H2O2 or UV irradiation, leveraging the capabilities of the Fe(III)-reducing facultative anaerobe Shewanella oneidensis (Sekar & DiChristina, 2014). The occurrence and treatment of 1,4-dioxane in aqueous environments have also been extensively reviewed, highlighting advanced oxidation processes (AOPs) as the only proven technology for its treatment and the potential for biodegradable solutions (Zenker, Borden, & Barlaz, 2003).

Advanced Oxidation Technologies

The effect of pH on UV-based advanced oxidation technologies has been investigated for the degradation of 1,4-dioxane, showing that neutral pH conditions are most effective for these processes. This study highlights the significance of optimizing operational parameters to enhance the efficiency of advanced oxidation technologies in degrading recalcitrant organic compounds (Vescovi, Coleman, & Amal, 2010).

properties

IUPAC Name

2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2.C4H8O2/c14-8-7-12(17)16-11-4-2-1-3-10(11)13(18)15-9-5-6-9;1-2-6-4-3-5-1/h1-4,9H,5-8H2,(H,15,18)(H,16,17);1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZXMIAZESVXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2NC(=O)CCCl.C1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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